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Cat. No.: B605158

For Researchers, Scientists, and Drug Development Professionals

Acrizanib (formerly LHA510) is a small molecule tyrosine kinase inhibitor that targets the
vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2]
Its potential as a therapeutic agent for ocular neovascular diseases, such as neovascular age-
related macular degeneration (nAMD), has been explored through both topical and intravitreal
delivery routes. This guide provides an objective comparison of these two delivery methods,
supported by available preclinical and clinical data, to inform future research and development.

Executive Summary

Intravitreal and topical administration of Acrizanib present distinct profiles in terms of efficacy,
safety, and pharmacokinetic properties. While topical delivery offers the allure of a non-invasive
treatment, clinical trials have thus far failed to demonstrate its efficacy for posterior segment
diseases like nAMD, and have been associated with ocular surface adverse events.[3][4][5] In
contrast, recent preclinical studies on intravitreal Acrizanib suggest a promising safety and
efficacy profile for treating fundus neovascularization, warranting further investigation.[2][6] This
guide will delve into the experimental data underpinning these conclusions.

Mechanism of Action: Targeting the VEGFR-2
Pathway
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Acrizanib functions by specifically binding to the intracellular domain of VEGFR-2, thereby
inhibiting its phosphorylation and blocking downstream signaling pathways that lead to
angiogenesis, vascular leakage, and inflammation.[2]
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VEGFR-2 Signaling Pathway and Acrizanib's Point of Inhibition.

Performance Data: A Comparative Overview

The following tables summarize the available quantitative data for intravitreal and topical
Acrizanib delivery.

Table 1: Preclinical Efficacy
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Intravitreal Acrizanib

Topical Acrizanib (Rodent

Parameter
(Mouse Models) Models)
Oxygen-Induced Retinopathy
Model (OIR) & Laser-Induced Rodent models of Choroidal
ode
Choroidal Neovascularization Neovascularization (CNV)
(CNV)
] o Once, twice, or thrice daily
Dosage 1 pL, 10 pM (single injection) )
dosing
Significant reduction in
pathological 99% inhibition of mouse CNV
Efficacy neovascularization, and 94% inhibition of rat CNV.
inflammation, and vascular [1]
leakage.[2]
1.4 (once-daily), 1.0 (twice-
ED50 Not Reported

daily), 0.5 (thrice-daily).[1]

Table 2: Pharmacokinetics
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Topical Acrizanib

Parameter Intravitreal Acrizanib
(Cynomolgus Monkey)
) Not yet reported in published
Species ] Cynomolgus Monkey
studies
. ) Optimized solution and
Formulation Not applicable

suspension

Cmax (mean)

Not Reported

26.9 nM (solution), 5.38 nM
(suspension) in posterior eye
cup.[1]

tmax (mean)

Not Reported

0.67 h (solution), 1.67 h

(suspension).[1]

Half-life (mean)

Not Reported

1.61 h (solution), 4.38 h

(suspension).[1]

Systemic Exposure

Not Reported

Limited; plasma concentrations
below the limit of detection
after 6 hours.[1]

Retinal Exposure

Direct delivery to the posterior

segment

Prolonged exposure in the
posterior eye cup (PEC) in
rats.[1]

Table 3: Clinical Outcomes and Safety (Human Studies)
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Parameter Intravitreal Acrizanib

Topical Acrizanib (Phase Il
Clinical Trial -
NCT02355028)

Study Population Not yet studied in humans

Patients with neovascular AMD
under anti-VEGF treatment.[5]

Primary Outcome Not Applicable

No significant reduction in the
need for rescue anti-VEGF
(ranibizumab) therapy
compared to vehicle (75.8% in
Acrizanib group vs. 67.6% in
placebo group required
rescue).[3][5]

Secondary Outcomes Not Applicable

No significant differences in
time to first rescue, total
number of ranibizumab
injections, changes in central
subfield thickness, or visual

acuity.[4]

Adverse Events Not yet studied in humans

Reversible corneal haze
developed in 21 of 46 patients,
which resolved upon cessation
of treatment.[3][5]

Experimental Protocols

Intravitreal Acrizanib in Mouse Models of Ocular

Neovascularization

The following protocol is a summary of the methodology used in a 2024 study evaluating

intravitreal Acrizanib.[2]
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Oxygen-Induced Retinopathy (OIR) Model | | Laser-Induced Choroidal Neovascularization (CNV) Model

Induce retinopathy in C57BL/6J mice Induce CNV in C57BL/6J mice
(75% oxygen from P7 to P12) via laser photocoagulation

Intravitreal injection of Acrizanib (10 pM) Intravitreal injection of Acrizanib (10 uM)

or vehicle at P12 or vehicle immediately after laser

Euthanize at P17 and analyze retinal
neovascularization, vascular leakage,
and inflammation

Euthanize 1 week later and analyze CNV
thickness and length
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Workflow for Preclinical Evaluation of Intravitreal Acrizanib.

In Vitro Studies: Human umbilical vein endothelial cells (HUVECS) were treated with VEGF to
induce proliferation, migration, and tube formation. The inhibitory effects of Acrizanib on these
processes and on the phosphorylation of VEGFR-2 and its downstream signaling pathways
were assessed.[2]

Topical Acrizanib Phase Il Clinical Trial (NCT02355028)

This was a randomized, double-masked, multicenter, vehicle-controlled, proof-of-concept study.

[5]

» Participants: 90 patients with active choroidal neovascularization due to nAMD who were
already receiving anti-VEGF therapy.[5]

» Baseline Treatment: All patients received an intravitreal injection of ranibizumab at the start
of the study.[5]

e Randomization: Patients were randomized on a 1:1 basis to receive either topical Acrizanib
ophthalmic suspension or a vehicle.[5]
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+ Dosing Regimen: The eye drops were administered twice daily for the first 8 weeks, and then
three times a day for the final 4 weeks of the 12-week study period.[5]

¢ Primary Outcome Measure: The number of patients who required rescue ranibizumab
injections due to evidence of disease recurrence over the 84-day dosing period.[5]

¢ Secondary Outcome Measures: Time to the first rescue injection, the total number of
ranibizumab injections, changes in central subfield thickness, and changes in visual acuity
from baseline to day 84.[5]

Comparative Analysis of Delivery Routes

The fundamental challenge in treating posterior segment diseases with topical formulations is
achieving therapeutic drug concentrations at the target site. The failure of topical Acrizanib in
its phase Il trial underscores this difficulty. Conversely, intravitreal injections bypass the
anatomical barriers of the eye, delivering the drug directly to the vitreous and retina.
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Logical Flow of Topical vs. Intravitreal Delivery.

Conclusion and Future Directions

The available evidence suggests that while topical administration of Acrizanib is a desirable
non-invasive approach, it has not proven effective for treating nAMD and is associated with
ocular surface toxicity. The development of topical Acrizanib has been discontinued.[3]

In contrast, preclinical data for intravitreal Acrizanib are encouraging, demonstrating a good
safety profile and efficacy in animal models of ocular neovascularization.[2] These findings
support further investigation of intravitreal Acrizanib as a potential therapy for fundus
neovascular diseases. Future research should focus on clinical trials to establish the safety,
efficacy, and optimal dosing of intravitreally administered Acrizanib in human patients. The
direct targeting of VEGFR-2 remains a promising strategy, and the intravitreal route appears to
be the more viable path forward for Acrizanib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b605158#comparing-intravitreal-versus-
topical-acrizanib-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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